(4-Phenylcyclohexyl)methanamine chemical structure and properties
(4-Phenylcyclohexyl)methanamine chemical structure and properties
An In-Depth Technical Guide to (4-Phenylcyclohexyl)methanamine: Structure, Properties, and Applications
Abstract
(4-Phenylcyclohexyl)methanamine is a cycloalkylamine that serves as a pivotal structural motif in medicinal chemistry. Characterized by a phenyl group and an aminomethyl group attached to a cyclohexane ring, this compound exists as distinct cis and trans stereoisomers, the configurations of which profoundly influence its physicochemical properties and biological activity. Its unique three-dimensional structure makes it a valuable scaffold for developing novel therapeutics, particularly those targeting the central nervous system. This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and applications of (4-Phenylcyclohexyl)methanamine, with a focus on its role in drug discovery and development for researchers and scientists in the field.
Introduction
Primary amines incorporating a cyclohexane scaffold are fundamental building blocks in the synthesis of a wide array of pharmacologically active molecules. The compound (4-Phenylcyclohexyl)methanamine, which belongs to this class, combines the rigidity of the cyclohexane ring with the aromatic properties of the phenyl group and the reactive potential of the primary amine. This combination has led to its exploration in various drug discovery programs. Derivatives of this scaffold have shown potential as triple reuptake inhibitors (targeting serotonin, norepinephrine, and dopamine transporters) and as ligands for opioid receptors.[1][2] Understanding the nuanced relationship between its structure, stereochemistry, and function is critical for the rational design of new chemical entities.
Chemical Structure and Stereochemistry
The molecular structure of (4-Phenylcyclohexyl)methanamine consists of a cyclohexane ring substituted at the 1- and 4-positions with an aminomethyl (-CH₂NH₂) group and a phenyl (-C₆H₅) group, respectively. The tetrahedral nature of the carbon atoms in the cyclohexane ring gives rise to stereoisomerism.
Cis/Trans Isomerism
The relative orientation of the aminomethyl and phenyl substituents on the cyclohexane ring results in two diastereomers: cis and trans.
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cis-isomer: Both the aminomethyl and phenyl groups are on the same side of the cyclohexane ring's plane (e.g., both equatorial or both axial in a given chair conformation).
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trans-isomer: The aminomethyl and phenyl groups are on opposite sides of the ring's plane (e.g., one equatorial and one axial).
The trans isomer is generally more thermodynamically stable due to the tendency of bulky substituents to occupy the equatorial position to minimize steric hindrance. This stereochemical difference is not trivial; it significantly impacts the molecule's shape, polarity, and how it interacts with biological targets like enzymes and receptors.
Caption: Logical relationship of cis and trans isomers.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (4-Phenylcyclohexyl)methanamine are dictated by its constituent functional groups. The amine group imparts basicity and allows for salt formation, while the phenyl and cyclohexyl groups contribute to its lipophilicity.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N | [3][4] |
| Molecular Weight | 189.30 g/mol | [3][4] |
| IUPAC Name | (4-Phenylcyclohexyl)methanamine | N/A |
| Boiling Point | ~294 °C at 760 mmHg (Predicted) | [5] |
| LogP (Octanol/Water) | 3.97 (Predicted) | [5] |
| PSA (Polar Surface Area) | 26.02 Ų | [5] |
Note: Experimental data for this specific isomer is limited; some values are predicted or based on closely related analogs.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of (4-Phenylcyclohexyl)methanamine.
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¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the 7.1-7.4 ppm range), the aliphatic protons of the cyclohexane ring (a complex multiplet system between 1.0-2.5 ppm), and the protons of the aminomethyl group (-CH₂- and -NH₂), whose chemical shifts would vary based on solvent and protonation state.[6]
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the aromatic carbons (125-150 ppm), the cyclohexyl carbons (25-45 ppm), and the aminomethyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic absorptions would include N-H stretching vibrations for the primary amine (a broad band around 3200-3600 cm⁻¹) and C-H stretching for both aromatic and aliphatic components.[7][8] C-N bond vibrations typically appear in the 1020-1220 cm⁻¹ region.[7]
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the loss of amine and phenyl moieties.[9]
Synthesis and Manufacturing
A robust and common method for synthesizing (4-Phenylcyclohexyl)methanamine is through the chemical reduction of a nitrile precursor, 4-phenylcyclohexanecarbonitrile. This approach is favored for its high yield and the relative accessibility of the starting materials.
Caption: General workflow for the synthesis of (4-Phenylcyclohexyl)methanamine.
Experimental Protocol: Reduction of 4-Phenylcyclohexanecarbonitrile with LiAlH₄
This protocol describes a standard laboratory-scale synthesis. The causality behind experimental choices lies in the potent, non-selective reducing power of Lithium Aluminum Hydride (LiAlH₄) for converting nitriles to primary amines. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its stability in the presence of the strong reducing agent.
Materials:
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4-Phenylcyclohexanecarbonitrile
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Lithium Aluminum Hydride (LiAlH₄)
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Anhydrous Tetrahydrofuran (THF)
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Deionized Water
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15% Sodium Hydroxide (NaOH) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Diethyl Ether or Ethyl Acetate (for extraction)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The choice of an inert atmosphere is critical as LiAlH₄ reacts violently with water.
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Addition of Precursor: A solution of 4-phenylcyclohexanecarbonitrile in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The slow, controlled addition is necessary to manage the exothermic nature of the reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the nitrile group. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Quenching): The reaction is carefully quenched to decompose the excess LiAlH₄ and the aluminum complexes formed. The flask is cooled in an ice bath, and water is added dropwise, followed by a 15% aqueous NaOH solution. This sequence (the Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Isolation: The resulting solid is removed by filtration, and the filter cake is washed with THF or another suitable solvent like diethyl ether to recover any adsorbed product.
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Extraction and Purification: The organic filtrate is collected, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure (4-Phenylcyclohexyl)methanamine.
Applications in Drug Discovery and Development
The (4-Phenylcyclohexyl)methanamine scaffold is of significant interest to medicinal chemists due to its favorable properties, including its three-dimensional character and its ability to serve as a platform for introducing diverse functional groups.
Central Nervous System (CNS) Agents
Derivatives of the closely related (1-phenylcyclohexyl)methanamine have been identified as potent triple reuptake inhibitors, which block the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][10] Such compounds have therapeutic potential for treating major depressive disorder and other mood disorders.[11] The 4-phenyl isomer serves as a key structural variant in exploring the structure-activity relationships (SAR) of this chemical class. The orientation (cis vs. trans) of the substituents can dramatically influence binding affinity and selectivity for these transporters.
Opioid Receptor Ligands
The phenylcyclohexylamine framework is also a component of certain novel synthetic opioids. For example, a derivative of AH-7921 incorporating a 4-phenylcyclohexyl group was synthesized and found to be a high-affinity ligand for both the μ-opioid receptor (MOR) and κ-opioid receptor (KOR).[2] This highlights the utility of the scaffold in developing analgesics, although it also underscores the potential for abuse and the need for careful pharmacological characterization.[12]
Safety and Handling
(4-Phenylcyclohexyl)methanamine is a primary amine and should be handled with appropriate care. Based on data for analogous compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation or burns.[4][13]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
(4-Phenylcyclohexyl)methanamine is a versatile chemical building block with significant potential in the field of drug discovery. Its well-defined stereochemistry, coupled with the synthetic accessibility of its derivatives, makes it an attractive scaffold for developing novel CNS agents and other therapeutics. Future research will likely focus on leveraging the distinct properties of its cis and trans isomers to design next-generation drugs with improved efficacy and selectivity.
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